4-chloro-3-fluoro-7-methoxyQuinoline
Description
4-Chloro-3-fluoro-7-methoxyquinoline is a halogenated quinoline derivative characterized by substituents at the 3-, 4-, and 7-positions of the quinoline core. The 4-chloro group is a common feature in bioactive quinolines (e.g., chloroquine), while the 3-fluoro and 7-methoxy substituents introduce distinct electronic and steric effects. This compound’s unique substitution pattern may influence its physicochemical properties, reactivity, and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H7ClFNO |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
4-chloro-3-fluoro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3 |
InChI Key |
AFNQWOCCLOSDFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Chloro-6,7-Dimethoxyquinoline ()
- Substituents : Chloro (4-), methoxy (6- and 7-).
- Structure: Intramolecular C–H⋯Cl interactions stabilize the planar quinoline ring. Methoxy groups at 6 and 7 enhance electron density on the ring.
- Properties : Higher planarity and solubility due to methoxy groups. Melting point: 403–404 K.
- Comparison: The 7-methoxy group in 4-chloro-3-fluoro-7-methoxyquinoline may reduce planarity compared to 6,7-dimethoxy derivatives.
4-Chloro-7-Fluoro-2-Phenylquinoline ()
- Substituents : Chloro (4-), fluoro (7-), phenyl (2-).
- Structure : Bulky phenyl at 2-position creates steric hindrance.
- The 3-fluoro substituent (vs. 7-fluoro) may lead to different electronic interactions in aromatic systems .
Chloroquine Analogues ()
- Substituents: Chloroquine features a 7-chloro group and a 4-aminopiperidine side chain.
- Activity : 7-Chloro substitution is critical for antiplasmodial activity. 7-Fluoro analogues (e.g., in ) show reduced activity due to weaker electron-withdrawing effects and synthetic instability.
- Comparison : The 7-methoxy group in the target compound is electron-donating, which may diminish antiplasmodial efficacy compared to 7-chloro derivatives. However, the 3-fluoro group could modulate pharmacokinetic properties (e.g., metabolic stability) .
4-Chloro-7-Methoxy-3-Nitroquinoline ()
- Substituents : Chloro (4-), methoxy (7-), nitro (3-).
- Properties : Nitro groups are strongly electron-withdrawing, reducing ring electron density. Molecular weight: 238.63 g/mol.
- Comparison : Replacing nitro with fluoro at the 3-position (as in the target compound) reduces molecular weight (227.61 g/mol) and may enhance solubility. Fluoro’s moderate electron-withdrawing effect balances reactivity and stability .
Solubility and Reactivity
- Methoxy Groups: Compounds like 4-chloro-6,7-dimethoxyquinoline () exhibit increased solubility in polar solvents due to methoxy’s hydrophilic nature. The target compound’s single 7-methoxy group may offer intermediate solubility.
- Fluoro vs. Chloro : Fluoro substituents (e.g., in ) enhance metabolic stability compared to chloro but reduce electrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
